N-methyl-N-nitroso-4-(trifluoromethyl)aniline
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Overview
Description
N-methyl-N-nitroso-4-(trifluoromethyl)aniline: is an organic compound with the molecular formula C8H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to the aromatic ring, along with a nitroso group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-nitroso-4-(trifluoromethyl)aniline typically involves the nitration of N-methyl-4-(trifluoromethyl)aniline followed by nitrosation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to nitrosation using nitrous acid or a nitrite salt in an acidic medium to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-nitroso-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-methyl-N-nitroso-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of N-methyl-N-nitroso-4-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
- N-methyl-4-(trifluoromethyl)aniline
- N-nitroso-4-(trifluoromethyl)aniline
- 4-(trifluoromethyl)aniline
Comparison: N-methyl-N-nitroso-4-(trifluoromethyl)aniline is unique due to the presence of both a nitroso group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitroso group provides reactive sites for chemical transformations .
Properties
CAS No. |
91385-14-7 |
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Molecular Formula |
C8H7F3N2O |
Molecular Weight |
204.15 g/mol |
IUPAC Name |
N-methyl-N-[4-(trifluoromethyl)phenyl]nitrous amide |
InChI |
InChI=1S/C8H7F3N2O/c1-13(12-14)7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 |
InChI Key |
KONRJMMMSSPBOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(F)(F)F)N=O |
Purity |
95 |
Origin of Product |
United States |
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